[1,1'-Bicyclohexyl]-3,3'-dione
Description
[1,1'-Bicyclohexyl]-3,3'-dione is a bicyclic diketone featuring two cyclohexane rings fused at the 1,1' positions, with ketone groups at the 3 and 3' positions. This structure confers unique physicochemical properties, including high thermal stability and distinct electronic characteristics due to the electron-withdrawing nature of the dione groups. Experimental data from thermochemical studies reveal a boiling point of 579.8 K and a standard enthalpy of formation (ΔfH°) of −528.3 kJ/mol, highlighting its stability compared to non-dione analogs . The compound’s rigid bicyclic framework and polar ketone groups make it relevant in materials science and synthetic chemistry, particularly in stereochemically controlled reactions .
Properties
CAS No. |
23304-58-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(3-oxocyclohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H18O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h9-10H,1-8H2 |
InChI Key |
JIHBKNQNJPSQFS-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)C2CCCC(=O)C2 |
Canonical SMILES |
C1CC(CC(=O)C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Thermochemical Properties
The table below compares key properties of [1,1'-Bicyclohexyl]-3,3'-dione with structurally related compounds:
| Compound | Boiling Point (K) | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | Molar Mass (g/mol) |
|---|---|---|---|---|
| This compound | 579.8 | −528.3 | −229.8 | 85.54 |
| 1,1'-Bicyclohexyl | 511.7 | 42.6 | −272.0 | 57.98 |
| [1,1'-Bicyclohexyl]-2,3'-dione | 867.22 | −229.8 | N/A | 23.04 |
| Cyclohexane-1,3-dione | N/A | N/A | N/A | 140.14* |
*Derived from cyclohexane-1,3-dione derivatives in .
Key Observations:
Impact of Dione Groups : The introduction of ketone groups at the 3,3' positions significantly increases the boiling point (+68.1 K ) compared to 1,1'-bicyclohexyl, attributed to enhanced dipole-dipole interactions .
Positional Isomerism : [1,1'-Bicyclohexyl]-2,3'-dione exhibits a markedly higher boiling point (867.22 K ) than the 3,3' isomer, suggesting that ketone positioning alters intermolecular forces and packing efficiency.
Thermodynamic Stability: The 3,3'-dione’s highly negative ΔfH° (−528.3 kJ/mol) indicates greater thermodynamic stability relative to non-dione analogs, likely due to resonance stabilization of the diketone groups.
Electronic and Spectroscopic Differences
- Intramolecular Charge Transfer (ICT): Unlike donor-acceptor systems like isoindigo-based S10 and S11 (), this compound lacks strong electron-donating groups, resulting in weaker ICT transitions. This limits its utility in organic electronics but enhances its stability in high-temperature environments .
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